molecular formula C24H19NO3 B11573576 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11573576
M. Wt: 369.4 g/mol
InChI Key: MFVFKKRPMHIIIL-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a unique structure that includes benzofuran and benzamide moieties

Preparation Methods

The synthesis of 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide: The final step involves the reaction of the intermediate with 4-methylbenzamide under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzamide groups, often using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzamide moieties may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of benzofuran and benzamide moieties in this compound contributes to its distinct chemical and biological activities.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C24H19NO3/c1-15-7-11-17(12-8-15)22(26)23-21(19-5-3-4-6-20(19)28-23)25-24(27)18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,27)

InChI Key

MFVFKKRPMHIIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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